molecular formula C13H14N2O2S B2543833 4-Methyl-2-(2-propylpyridin-4-yl)thiazole-5-carboxylic acid CAS No. 929813-95-6

4-Methyl-2-(2-propylpyridin-4-yl)thiazole-5-carboxylic acid

Cat. No.: B2543833
CAS No.: 929813-95-6
M. Wt: 262.33
InChI Key: XIOZHSMUUZJPEW-UHFFFAOYSA-N
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Description

4-Methyl-2-(2-propylpyridin-4-yl)thiazole-5-carboxylic acid is a heterocyclic compound that features a thiazole ring fused with a pyridine ring

Scientific Research Applications

4-Methyl-2-(2-propylpyridin-4-yl)thiazole-5-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of advanced materials and as a catalyst in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(2-propylpyridin-4-yl)thiazole-5-carboxylic acid typically involves the condensation of 2-propylpyridine with thioamide derivatives under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the thiazole ring. The process may involve multiple steps, including the formation of intermediate compounds that are subsequently cyclized to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors can also be explored to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(2-propylpyridin-4-yl)thiazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted thiazole and pyridine derivatives.

Mechanism of Action

The mechanism of action of 4-Methyl-2-(2-propylpyridin-4-yl)thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid
  • 4-Methyl-2-(pyridin-3-yl)thiazole-5-carboxylic acid
  • 2-(4-Pyridyl)-4-methyl-thiazole-5-carboxylic acid

Uniqueness

4-Methyl-2-(2-propylpyridin-4-yl)thiazole-5-carboxylic acid is unique due to its specific substitution pattern on the thiazole and pyridine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential bioactivity set it apart from similar compounds.

Properties

IUPAC Name

4-methyl-2-(2-propylpyridin-4-yl)-1,3-thiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c1-3-4-10-7-9(5-6-14-10)12-15-8(2)11(18-12)13(16)17/h5-7H,3-4H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIOZHSMUUZJPEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC=CC(=C1)C2=NC(=C(S2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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